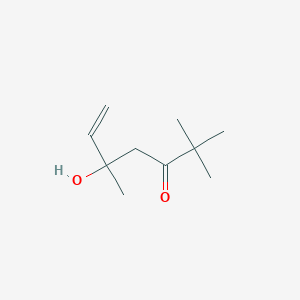
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one is an organic compound with a unique structure that includes a hydroxyl group, multiple methyl groups, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl group and the double bond. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents used.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes through its effects on enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,2,5-trimethylheptane: Lacks the double bond present in 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one.
2,2,5-Trimethylhept-6-en-3-one: Lacks the hydroxyl group.
5-Hydroxy-2,2,5-trimethylhexane: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
60676-25-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-hydroxy-2,2,5-trimethylhept-6-en-3-one |
InChI |
InChI=1S/C10H18O2/c1-6-10(5,12)7-8(11)9(2,3)4/h6,12H,1,7H2,2-5H3 |
InChI Key |
AGUDAYVTGMOGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
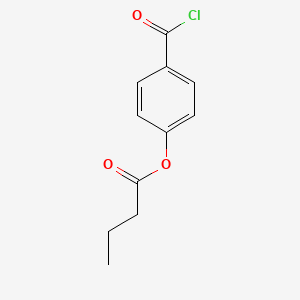
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
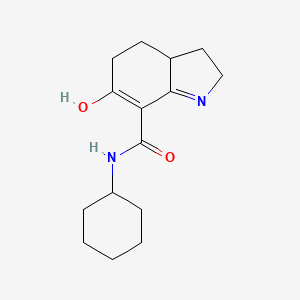
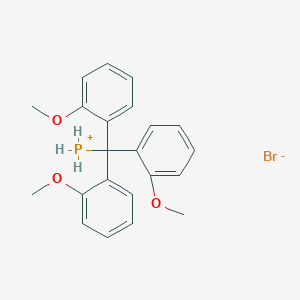
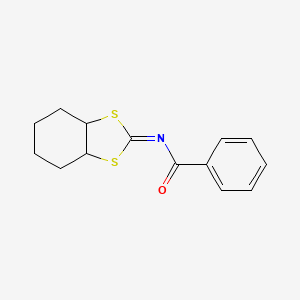
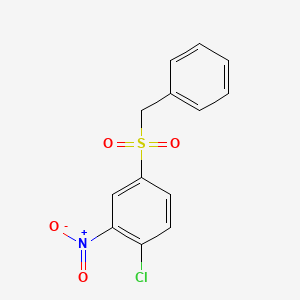


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)

